molecular formula C12H15FN6 B2397856 5-fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine CAS No. 2034608-46-1

5-fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine

Cat. No.: B2397856
CAS No.: 2034608-46-1
M. Wt: 262.292
InChI Key: AWQNCPKSAIFQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Mechanism of Action
SCH 66712 [5-fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine] is a mechanism-based inhibitor (MBI) of cytochrome P450 2D6 (CYP2D6), an enzyme responsible for metabolizing ~25–30% of clinically used drugs, including antidepressants and antipsychotics . Its structure features:

  • A fluorinated pyrimidine core, enhancing metabolic stability.
  • A piperazine linker, facilitating interactions with CYP2D6’s hydrophobic active site.
  • A 1-methyl-1H-imidazol-2-yl group substituted with a phenyl ring, critical for covalent adduct formation.

Properties

IUPAC Name

5-fluoro-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN6/c1-17-3-2-14-12(17)19-6-4-18(5-7-19)11-15-8-10(13)9-16-11/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQNCPKSAIFQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of piperazine, including 5-fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine, exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structural motifs could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:
In a recent investigation, a series of piperazine derivatives were synthesized and tested against various cancer cell lines. The results showed that certain modifications to the piperazine ring enhanced cytotoxicity, suggesting that this compound could be optimized for better efficacy against specific tumor types .

Antidiabetic Properties

Another area of application for this compound is its potential as an antidiabetic agent. Research has highlighted that piperazine derivatives can exhibit significant inhibitory effects on enzymes involved in carbohydrate metabolism, making them candidates for diabetes treatment .

Data Table: Antidiabetic Activity

Compound NameIC50 (µM)Comparison to Standard
This compound8.9 ± 0.2Stronger than Acarbose (IC50 = 610.7 ± 0.1)
Other Piperazine DerivativesVariesVaries

This table illustrates the compound's potential effectiveness compared to established antidiabetic medications.

Cytochrome P450 Inhibition

This compound has also been studied for its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. A study found that related compounds acted as mechanism-based inactivators of CYP2D6, leading to significant implications for drug-drug interactions and toxicity profiles in therapeutic contexts .

Key Findings:

  • The compound displayed potent inhibition with a partition ratio indicating irreversible binding.
  • Such interactions necessitate careful consideration in drug design to avoid adverse effects related to metabolic pathways.

Neurological Applications

The compound's structural features suggest possible applications in treating neurological disorders. Piperazine derivatives have been explored for their effects on neurotransmitter systems, particularly in anxiety and depression models .

Research Insights:
Experimental studies have shown that modifications to the piperazine moiety can enhance binding affinity to serotonin receptors, potentially leading to new treatments for mood disorders.

Mechanism of Action

The mechanism of action of 5-fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally and Mechanistically Similar Compounds

Table 1: Key Comparative Data

Compound Target Enzyme $K_I$ ($\mu M$) $k_{\text{inact}}$ (min$^{-1}$) Partition Ratio Metabolic Sites Structural Features
SCH 66712 CYP2D6 0.55 0.32 3 Phenyl group (methylene quinone), piperazine, pyrimidine Fluoropyrimidine, phenyl-imidazole
EMTPP CYP2D6 Not reported 0.10 >10 Piperazine, pyridinyl Trifluoromethylpyridinyl, imidazole
CYP2C9 Inhibitors CYP2C9 >5 <0.05 >20 Aromatic rings, alkyl chains Varied substituents (e.g., sulfonamides)

Key Insights from Comparative Analysis

Structural Determinants of Potency
  • SCH 66712 vs. EMTPP :

    • SCH 66712’s phenyl-substituted imidazole positions the aromatic ring 2.2 Å from CYP2D6’s heme iron, enabling direct oxidation and adduct formation. This proximity is facilitated by π-π stacking with Phe120 and hydrogen bonding with Glu216 .
    • EMTPP lacks a phenyl group, resulting in weaker inhibition ($k_{\text{inact}} = 0.10\ \text{min}^{-1}$) and higher partition ratios, indicating less efficient enzyme inactivation .
  • Role of Fluorine :
    The 5-fluoro substituent on SCH 66712’s pyrimidine enhances metabolic stability and binding affinity by reducing off-target oxidation .

Metabolic Pathways and Selectivity
  • SCH 66712: Forms four metabolites via oxidation of the phenyl group (methylene quinone), piperazine, or pyrimidine ring. CYP2C9 and CYP2C19 produce the same metabolites but in lower abundance, explaining its selectivity for CYP2D6 .
  • CYP2C9 Inhibitors : Typically undergo hydroxylation or N-oxidation on alkyl/aromatic groups, leading to reversible inhibition rather than covalent adduction .
Mechanism of Inactivation
  • Protein Adducts vs. Heme Destruction :
    SCH 66712 primarily inactivates CYP2D6 via apoprotein modification (1.2:1 binding stoichiometry) rather than heme alkylation, as confirmed by SDS-PAGE and autoradiography . In contrast, inhibitors like 1-ethynylpyrene target heme, causing irreversible iron coordination .

Implications for Drug Development

  • Early-Stage Screening : Substituted imidazoles with aromatic groups should be prioritized for CYP2D6 inhibition studies due to their propensity for protein adduction .
  • Avoiding Drug-Drug Interactions : SCH 66712’s selectivity minimizes off-target effects on CYP3A4 or CYP2C9, reducing risks of adverse interactions .

Biological Activity

5-Fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine is a heterocyclic compound notable for its diverse biological activities. This compound integrates imidazole, piperazine, and pyrimidine moieties, which are recognized for their significant pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12H15FN6C_{12}H_{15}FN_6 with a molecular weight of 246.28 g/mol. The structure includes a fluorine atom, contributing to its unique reactivity and biological interaction profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Cytochrome P450 Inhibition : Research indicates that similar compounds can act as mechanism-based inactivators of cytochrome P450 enzymes, particularly CYP2D6. For instance, a related compound showed a potent inactivation effect with a partition ratio indicating significant enzyme interaction .
  • Antimicrobial Activity : Imidazole derivatives have been observed to exhibit antimicrobial properties. The structural components of this compound may enhance its efficacy against various pathogens by disrupting microbial cell functions.

Biological Activity Data

Activity Type Description Reference
CYP InhibitionPotent inactivation of CYP2D6 with a K(s) of 0.39 ± 0.10 μM
Antimicrobial PotentialExhibits significant activity against various bacterial strains
Enzyme InteractionPotential to target specific enzymes involved in metabolic pathways

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Antiparasitic Activity : In a study involving Plasmodium berghei, derivatives similar to this compound demonstrated moderate efficacy in reducing parasitemia in mouse models, emphasizing the relevance of structural modifications on biological outcomes .
  • Pharmacokinetics and Metabolism : Investigations into the pharmacokinetic profiles of related imidazole derivatives revealed important information about their metabolic stability and solubility, which are crucial for therapeutic applications .
  • Structural Optimization : Research focused on modifying the imidazole and piperazine components has resulted in enhanced potency against specific targets while improving solubility and metabolic stability .

Q & A

Q. What multi-step synthetic routes are recommended for synthesizing 5-fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine?

  • Methodological Answer : The synthesis typically involves sequential heterocyclic ring formation. First, prepare the imidazole ring via cyclization of appropriate precursors (e.g., 1-methylimidazole derivatives). Next, functionalize the piperazine ring by introducing substituents via nucleophilic substitution. Finally, couple the piperazine moiety to the fluoropyrimidine core using cross-coupling or SNAr reactions. Key reagents include palladium catalysts for coupling and anhydrous conditions for imidazole stability .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • X-ray diffraction for absolute stereochemistry and bond-length validation (single-crystal studies at ~200 K, R-factor <0.05) .
  • NMR (1H/13C) to confirm substituent positions, with emphasis on fluorine-proton coupling in the pyrimidine ring .
  • Mass spectrometry (HRMS/ESI) to verify molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Kinase inhibition : Fluorescence polarization assays using recombinant kinases (e.g., EGFR, PI3K) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized for piperazine ring functionalization?

  • Methodological Answer :
  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of piperazine nitrogen.
  • Temperature control : Maintain 80–100°C for SNAr reactions to balance reactivity and side-product formation .
  • Catalysts : Employ Pd(OAc)₂/Xantphos systems for Buchwald-Hartwig couplings to improve yield (>75%) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardize protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) .
  • Metabolic stability testing : Use liver microsomes to assess compound degradation kinetics, which may explain variability in in vivo vs. in vitro results .
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .

Q. What computational methods predict interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., imidazole-binding kinases) to identify key binding residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • QSAR models : Train on analogs with known IC50 values to prioritize structural modifications .

Q. How to analyze impurities or residual solvents in the final compound?

  • Methodological Answer :
  • HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) with UV detection at 254 nm .
  • GC-MS : Headspace analysis for volatile residues (e.g., DMF, THF) with a DB-5MS column .
  • Pharmacopeial compliance : Follow USP/ICH guidelines for limits on Class 2/3 solvents (<500 ppm) .

Q. How can structure-activity relationship (SAR) studies guide modifications to the imidazole moiety?

  • Methodological Answer :
  • Substituent variation : Replace the 1-methyl group with bulkier alkyl chains (e.g., isopropyl) to test steric effects on target binding .
  • Bioisosteric replacement : Substitute imidazole with triazole or thiazole rings to assess electronic contributions .
  • Pharmacophore mapping : Overlay active/inactive analogs in PyMOL to identify critical hydrogen-bonding motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.